molecular formula C34H45N7O10 B14231681 L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine CAS No. 821796-62-7

L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine

Cat. No.: B14231681
CAS No.: 821796-62-7
M. Wt: 711.8 g/mol
InChI Key: VYPSSXXIJHRAIP-UPKHOYFUSA-N
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Description

L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is a synthetic peptide composed of seven amino acids: L-threonine, L-tyrosine, glycine, L-proline, L-phenylalanine, glycine, and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-phenylalanine, L-proline, glycine, L-tyrosine, and L-threonine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products:

    Oxidation: Dityrosine or other oxidized tyrosine derivatives.

    Reduction: Free thiol groups from reduced disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzymatic activity, or protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
  • L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine
  • Cyclo(L-leucyl-L-prolyl)

Uniqueness: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both aromatic (L-tyrosine, L-phenylalanine) and aliphatic (L-threonine, L-alanine) residues contributes to its versatility in various applications.

Properties

CAS No.

821796-62-7

Molecular Formula

C34H45N7O10

Molecular Weight

711.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C34H45N7O10/c1-19(34(50)51)38-27(44)17-36-30(46)24(15-21-7-4-3-5-8-21)39-32(48)26-9-6-14-41(26)28(45)18-37-31(47)25(40-33(49)29(35)20(2)42)16-22-10-12-23(43)13-11-22/h3-5,7-8,10-13,19-20,24-26,29,42-43H,6,9,14-18,35H2,1-2H3,(H,36,46)(H,37,47)(H,38,44)(H,39,48)(H,40,49)(H,50,51)/t19-,20+,24-,25-,26-,29-/m0/s1

InChI Key

VYPSSXXIJHRAIP-UPKHOYFUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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